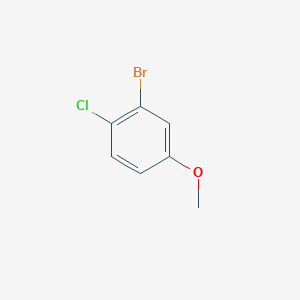

3-Bromo-4-cloroanisol

Descripción general

Descripción

3-Bromo-4-chloroanisole is a halogenated methoxybenzene, a class of compounds that are widely present in the environment but not produced in large technical quantities. These compounds, including various halogenated anisoles, have been detected in the marine troposphere, indicating their pervasive nature and potential mixed origins .

Synthesis Analysis

The synthesis of halogenated compounds similar to 3-Bromo-4-chloroanisole can be achieved through different pathways. For instance, gold-catalyzed reactions have been developed to synthesize halogenated dienes using halogenated alkynes as substrates . Additionally, N-Bromoacetamide-mediated reactions have been used for the synthesis of brominated amino derivatives from homoallylic trichloroacetimidates . Although these methods do not directly describe the synthesis of 3-Bromo-4-chloroanisole, they provide insight into the types of chemical reactions that could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of 3-Bromo-4-chloroanisole would consist of a benzene ring with a methoxy group (-OCH3) and halogen atoms (bromine and chlorine) attached to it. The position of these substituents on the benzene ring defines the compound's reactivity and interaction with other chemicals. The presence of halogens suggests that the compound could be reactive in various organic synthesis reactions, such as cross-coupling .

Chemical Reactions Analysis

Compounds similar to 3-Bromo-4-chloroanisole can participate in a variety of chemical reactions. For example, halogenated dienes synthesized through gold-catalyzed reactions can undergo further transformations like Diels-Alder and cross-coupling reactions . Additionally, brominated amino derivatives can be used to synthesize heterocyclic compounds like dihydrooxazoles . In the context of 3-Bromo-4-chloroanisole, its halogenated nature suggests it could be a versatile intermediate in cross-coupling reactions, potentially leading to the synthesis of various substituted aromatic compounds.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 3-Bromo-4-chloroanisole are not detailed in the provided papers, we can infer from the general characteristics of halogenated anisoles that it would likely be a solid at room temperature and could have a relatively high molecular weight due to the presence of bromine and chlorine atoms. Its solubility in organic solvents and reactivity in chemical reactions would be influenced by the electron-withdrawing effects of the halogens and the electron-donating effect of the methoxy group .

Aplicaciones Científicas De Investigación

Hidrodeshalogenación en la Remediación Ambiental

3-Bromo-4-cloroanisol: se utiliza en procesos de hidrodeshalogenación para eliminar halógenos de compuestos orgánicos. Esto es particularmente útil en la remediación ambiental, donde el objetivo es reducir los niveles de contaminantes orgánicos persistentes (COP). El compuesto se somete a una deshalogenación gradual para formar anisol, con 2-propanol que actúa como fuente de hidrógeno .

Investigación en Catálisis

En catálisis, This compound sirve como sustrato para estudiar la eficiencia de los catalizadores de paladio soportados en sílice. El comportamiento de los bromocloroanisoles durante las reacciones de deshalogenación proporciona información sobre la reactividad de los halógenos orto y para, lo cual es valioso para diseñar catalizadores más efectivos .

Mecanismo De Acción

Target of Action

3-Bromo-4-chloroanisole is believed to function as an inhibitor of specific enzymes and proteins . The compound is thought to interact with the active sites of these enzymes and proteins, effectively impeding their activity .

Mode of Action

The precise mode of action for 3-Bromo-4-chloroanisole remains elusive . It is suggested that the compound interacts with its targets, leading to changes in their function . This interaction likely involves the compound binding to the active sites of its target enzymes and proteins, thereby inhibiting their activity .

Biochemical Pathways

3-Bromo-4-chloroanisole is a useful synthetic intermediate and can be used in the synthesis of N-heterocycle-fused phenanthridines as blue-emitting luminophores . It can also be used to prepare indoles by a Pd-Catalyzed Cascade process . Furthermore, it has been implicated in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Result of Action

The molecular and cellular effects of 3-Bromo-4-chloroanisole’s action are largely dependent on its target enzymes and proteins. By inhibiting these targets, the compound can alter cellular processes and pathways . .

Safety and Hazards

3-Bromo-4-chloroanisole is classified as a warning hazard. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Relevant Papers There are several papers and technical documents related to 3-Bromo-4-chloroanisole available from Sigma-Aldrich and ChemicalBook . These resources provide more detailed information about the compound’s properties and uses.

Propiedades

IUPAC Name |

2-bromo-1-chloro-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClO/c1-10-5-2-3-7(9)6(8)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQHMXVXKKCXIGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60639951 | |

| Record name | 2-Bromo-1-chloro-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60639951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2732-80-1 | |

| Record name | 3-Bromo-4-chloroanisole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2732-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1-chloro-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60639951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How effective is the silica-supported palladium catalyst in the hydrodehalogenation of 3-Bromo-4-chloroanisole compared to similar compounds?

A1: The research by Ukisu et al. [] focuses on comparing the reactivity of brominated and chlorinated anisoles in hydrogen-transfer hydrodehalogenation using a silica-supported palladium catalyst. The study found that brominated anisoles, like 3-Bromo-4-chloroanisole, exhibit significantly higher reactivity than their chlorinated counterparts under the investigated conditions. This difference in reactivity is attributed to the weaker carbon-bromine bond compared to the carbon-chlorine bond, making the former easier to cleave during the catalytic process. While the study doesn't provide specific data on the exact conversion rate for 3-Bromo-4-chloroanisole, it highlights the effectiveness of this catalyst system for the hydrodehalogenation of brominated aromatic compounds like 3-Bromo-4-chloroanisole.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2,5-Difluorophenyl)methyl]piperidine](/img/structure/B128919.png)

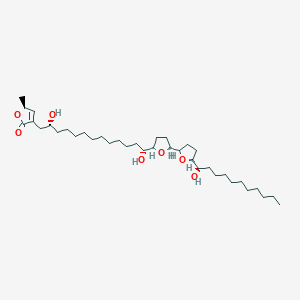

![(4R,8R,18R,23S,27R)-12,14,23,31,33-Pentahydroxy-4,8,18,27-tetramethyl-3,7,17,21,26-pentaoxatricyclo[27.4.0.010,15]tritriaconta-1(29),10(15),11,13,30,32-hexaene-2,6,16,20,25-pentone](/img/structure/B128921.png)

![(1R,2S,5R)-2-propan-2-yl-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B128929.png)

![1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B128944.png)